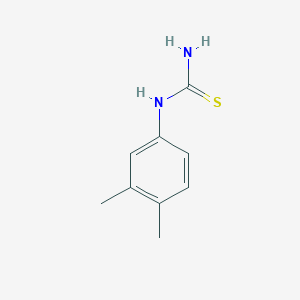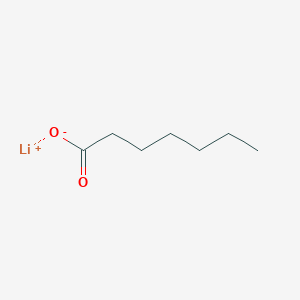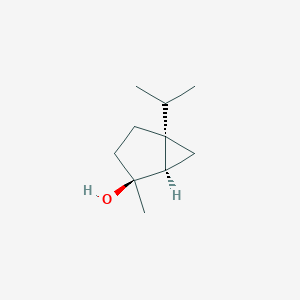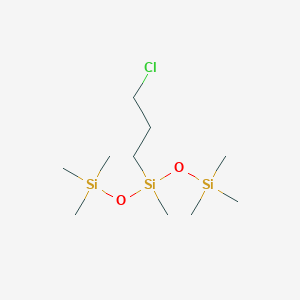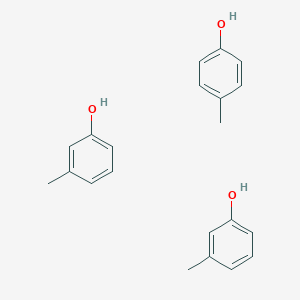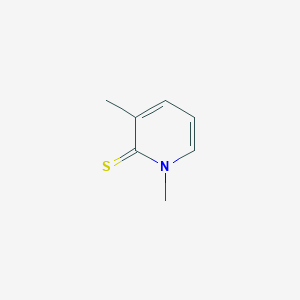
1,3-Dimethyl-2(1H)-pyridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2(1H)-pyridinethione, commonly known as DMPT, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPT has been extensively studied for its ability to improve the growth performance of animals, particularly in aquaculture and livestock production. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. In
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in animal production, particularly in aquaculture and livestock production. DMPT has been shown to improve the growth performance of animals, increase feed intake, and enhance feed conversion efficiency. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methionine precursor in animals, which leads to an increase in methionine availability. Methionine is an essential amino acid that is required for protein synthesis and is involved in a variety of metabolic processes. By increasing methionine availability, DMPT may improve the growth performance of animals and enhance their immune system.
Biochemische Und Physiologische Effekte
DMPT has been shown to have a variety of biochemical and physiological effects on animals. DMPT has been shown to increase the expression of growth hormone in animals, which leads to an increase in growth performance. Additionally, DMPT has been shown to increase the expression of genes involved in immune function, which enhances the immune system of animals. DMPT has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, DMPT is stable under a wide range of pH and temperature conditions, which makes it easy to use in a variety of experimental settings. However, DMPT has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of DMPT. One potential area of research is the development of new synthesis methods for DMPT that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. Finally, more research is needed to explore the potential applications of DMPT in other areas of animal production, such as poultry and swine production.
Synthesemethoden
DMPT can be synthesized through a variety of methods, including the reaction of 2-acetylpyridine with hydrogen sulfide gas, the reaction of 2-acetylpyridine with sodium hydrosulfide, and the reaction of 2-acetylpyridine with sulfur. The most commonly used method for the synthesis of DMPT is the reaction of 2-acetylpyridine with hydrogen sulfide gas. This method involves the reaction of 2-acetylpyridine with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride or aluminum chloride.
Eigenschaften
CAS-Nummer |
19006-66-7 |
|---|---|
Produktname |
1,3-Dimethyl-2(1H)-pyridinethione |
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
1,3-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 |
InChI-Schlüssel |
VYVCNVCQSMQCKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=S)C |
Kanonische SMILES |
CC1=CC=CN(C1=S)C |
Synonyme |
1,3-Dimethyl-2(1H)-pyridinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



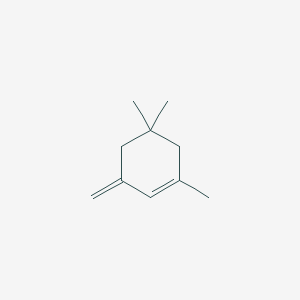
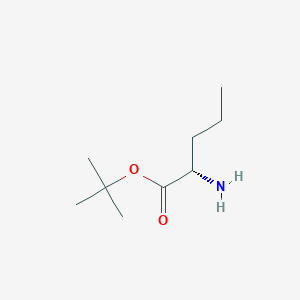
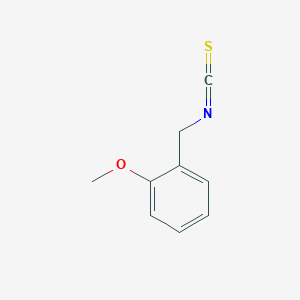
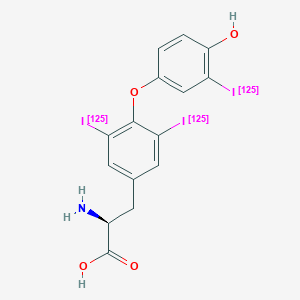
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
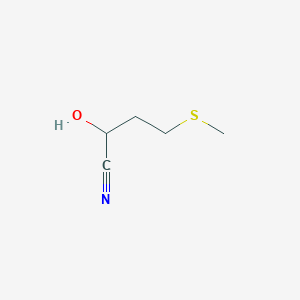
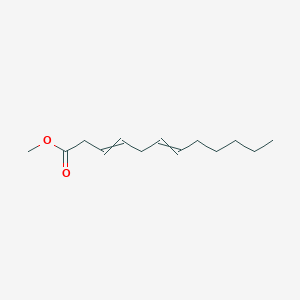
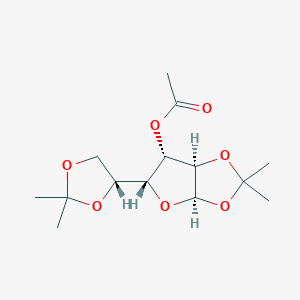
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
